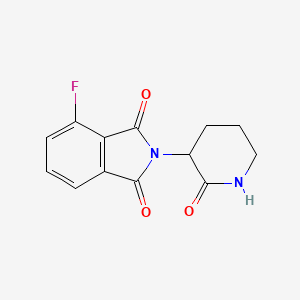
4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” is a raw material used in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . It’s a part of the molecular structure of pomalidomide, which is often used as the ligand for E3 ligase in PROTAC production .
Synthesis Analysis
The synthesis of “4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” involves several step reactions of substitution, click reaction, and addition reaction . A solution of this compound (2.8 g, 0.01 mol) was added with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine (2.2 g, 0.01 mol) and DIPEA (2.5 g, 0.02 mol) in N2 atmosphere. The reaction mixture was refluxed for 5 hours .Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” was confirmed by 1H NMR, 13C NMR, and MS . The molecular formula is C13H10N2O4 .Chemical Reactions Analysis
The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.24 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用
IDO1 Inhibition
Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1): is an enzyme implicated in cancer pathogenesis and immune regulation. Researchers have discovered that some derivatives of this compound can effectively suppress IDO1 activity in vitro. Notably, compound 5b demonstrated particularly promising inhibitory effects .
Targeted Protein Degradation (PROTAC)
In the realm of medicinal chemistry, PROTAC technology has gained prominence. Unlike traditional small-molecule inhibitors, PROTACs facilitate protein degradation in vivo. By recognizing E3 ubiquitin ligase and target proteins, they induce polyubiquitination and subsequent proteasomal degradation. The molecular structure of pomalidomide , a derivative of our compound, serves as a ligand for E3 ligase in PROTAC production, contributing to the development of protease degradation drugs .
IMiD-Based Therapeutics
Pomalidomide: , a third-generation IMiD (immunomodulatory drug), enhances immune responses mediated by T cells and natural killer (NK) cells. It also inhibits proinflammatory cytokine production in monocytes and induces apoptosis in cancer cells. Consequently, it has found applications in treating various malignant tumors and immune-related diseases .
Chemical Synthesis and Derivatives
Researchers have synthesized novel derivatives of this compound by modifying its structure. These derivatives, linked with diphenylcarbamide , exhibit diverse biological activities. The synthesis involves several step reactions, including substitution, click reactions, and addition reactions. Structural confirmation was achieved through techniques such as 1H NMR , 13C NMR , and MS .
Potential Drug Development
Given its unique structure and biological effects, further exploration of this compound may lead to novel drug candidates. Investigating its interactions with specific cellular targets and pathways could unveil additional therapeutic applications.
作用機序
The compound is part of the molecular structure of pomalidomide, which is often used as the ligand for E3 ligase in PROTAC production . PROTAC small molecule recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
特性
IUPAC Name |
4-fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHJKBFAAWAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

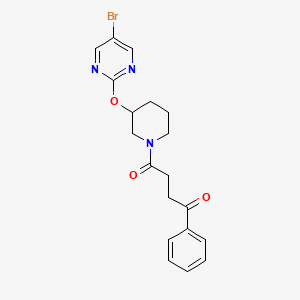
![(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2805333.png)
![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)


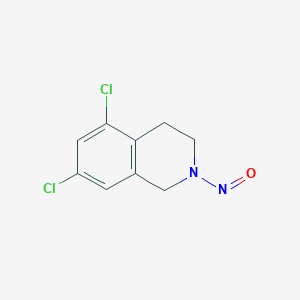
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2805345.png)
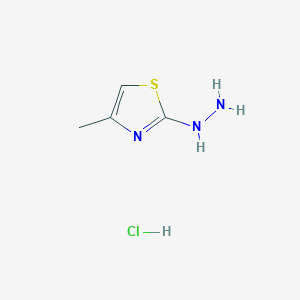
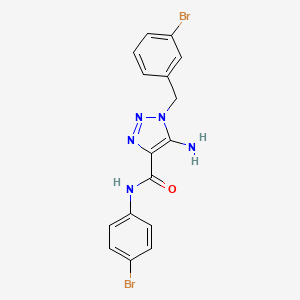

![(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B2805349.png)
![N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B2805351.png)

![[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride](/img/structure/B2805353.png)